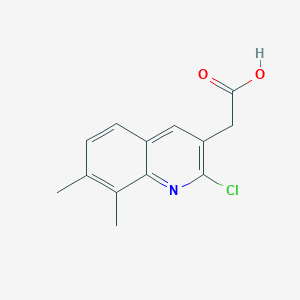

2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid

説明

2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid is a quinoline derivative characterized by a chloro group at position 2, methyl groups at positions 7 and 8, and an acetic acid moiety at position 3 of the quinoline scaffold. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical research, particularly in oncology and anti-inflammatory drug development . The acetic acid group enhances solubility and reactivity, facilitating its use in chemical modifications for drug discovery .

特性

分子式 |

C13H12ClNO2 |

|---|---|

分子量 |

249.69 g/mol |

IUPAC名 |

2-(2-chloro-7,8-dimethylquinolin-3-yl)acetic acid |

InChI |

InChI=1S/C13H12ClNO2/c1-7-3-4-9-5-10(6-11(16)17)13(14)15-12(9)8(7)2/h3-5H,6H2,1-2H3,(H,16,17) |

InChIキー |

MELZSHXVHFHYFB-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C2=NC(=C(C=C2C=C1)CC(=O)O)Cl)C |

製品の起源 |

United States |

準備方法

The synthesis of 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid typically involves multiple steps. One common method starts with the preparation of the quinoline ring system, followed by the introduction of the chlorine and methyl substituents. The final step involves the addition of the acetic acid moiety. Specific reaction conditions, such as the use of Vilsmeier reagent (DMF + POCl3 or PCl5) and heating, are often employed to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

化学反応の分析

Esterification Reactions

The carboxylic acid group in 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid undergoes esterification with alcohols, forming ester derivatives.

| Reactant (Alcohol) | Reaction Conditions | Product | Yield |

|---|---|---|---|

| Ethanol | Acidic catalyst, reflux | Ethyl ester | |

| Methanol | H₂SO₄, heating | Methyl ester |

Key Observations :

-

Esterification is typically catalyzed by acidic conditions (e.g., H₂SO₄) and requires heating for optimal yields.

-

The reaction proceeds via nucleophilic attack by the alcohol on the carbonyl carbon, facilitated by the carboxylic acid’s electrophilicity.

Amide Formation

Reaction with amines yields amide derivatives, a process critical for modifying biological activity.

| Amine Reactant | Reaction Conditions | Product | Yield |

|---|---|---|---|

| Aniline | Coupling agents (e.g., DCC), room temperature | Anilide amide | |

| Benzylamine | EDC/HOBt, DMF | Benzylamide |

Mechanism :

-

Amide bond formation involves nucleophilic attack by the amine on the carbonyl carbon, often requiring coupling agents to activate the carboxylic acid.

-

The chloroquinoline moiety may influence reaction efficiency due to electron-withdrawing effects on the aromatic ring .

Electrophilic Aromatic Substitution

The chloro-substituted quinoline ring undergoes electrophilic substitution, directed by the chlorine atom.

| Electrophile | Reaction Conditions | Product | Position of Substitution |

|---|---|---|---|

| Nitric acid | Mixed acid, low temperature | Nitro-substituted derivative | Para to chlorine |

Key Features :

-

Chlorine acts as a meta-directing group, favoring substitution at positions para or ortho to the substituent .

-

Reactions are often carried out under controlled temperature to avoid side reactions.

Chlorination and Derivatization

While the compound itself is chlorinated, related quinoline derivatives undergo further chlorination to form reactive intermediates.

| Reagent | Reaction Conditions | Product | Application |

|---|---|---|---|

| Thionyl chloride | Conventional heating (60°C, 3 hr) | Further chlorinated quinoline | Precursor for amine coupling |

Mechanism :

-

Chlorination typically occurs at hydroxyl groups, converting them to reactive chlorides for subsequent substitution .

-

This step is critical in synthesizing derivatives with enhanced biological activity .

Hydrolysis and Functional Group Interconversion

Hydrolysis of esters or amides can regenerate the carboxylic acid, demonstrating its stability under aqueous conditions.

| Reaction Type | Conditions | Product |

|---|---|---|

| Acidic hydrolysis | HCl, reflux | Parent acid |

| Basic hydrolysis | NaOH, aqueous | Sodium salt |

Significance :

-

Hydrolysis allows for reversible modification of the compound’s functional groups, enabling tailored applications in drug design.

Research Findings and Trends

-

Microwave-Assisted Synthesis : Studies highlight accelerated reaction rates and improved yields under microwave irradiation, particularly for chlorination steps.

-

Biological Activity : Modifications to the quinoline ring (e.g., amide or ester groups) significantly alter biological activity, making this compound a candidate for immunomodulatory or antimicrobial applications .

-

Diversity in Reactivity : The combination of aromatic and aliphatic functional groups enables participation in both electrophilic and nucleophilic reactions, expanding its synthetic utility.

科学的研究の応用

Antimicrobial Properties

Research indicates that 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid exhibits antimicrobial activity against various bacterial strains. Its effectiveness is attributed to the quinoline ring, which is known for its significant pharmacological effects. Studies have shown that derivatives of this compound can inhibit specific enzymes involved in disease processes, making them valuable in drug development for treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties . In vitro studies have demonstrated that it can reduce inflammation markers, indicating its potential use in treating inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties . For instance, derivatives of quinoline have shown the ability to inhibit cancer cell proliferation in various cancer types, including breast cancer cells (MCF-7). In these studies, compounds derived from the quinoline structure were tested using the MTT assay, revealing significant cytotoxic effects against cancer cell lines compared to standard chemotherapy agents like doxorubicin .

Case Studies

- Antibacterial Activity Study : A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations lower than those of conventional antibiotics.

- Anticancer Research : Another study focused on the anticancer effects against the MCF-7 cell line using various derivatives of quinoline. The results indicated that certain modifications in the structure significantly enhanced cytotoxicity compared to standard treatments .

作用機序

2-(2-クロロ-7,8-ジメチルキノリン-3-イル)酢酸の作用機序は、特定の分子標的および経路との相互作用を伴います。キノリン環系は、さまざまな生物学的分子と相互作用することが知られており、それらの活性を阻害または修飾する可能性があります。 これは、関与する特定の標的と経路に応じて、さまざまな効果をもたらす可能性があります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Quinoline-Based Acetic Acid Derivatives

Key Observations :

- In contrast, the furo ring in the 4-methoxyphenyl derivative (Table 1) introduces π-π stacking capabilities, which may improve interactions with biological targets .

Key Insights :

- The target compound’s structural analogs, such as the 6-chloro dihydroquinoline derivative, show promise in targeting cancer pathways, likely due to their ability to inhibit tubulin polymerization (similar to Combretastatin A-4) .

Spectroscopic and Analytical Characterization

- Common Techniques : All compounds are characterized via ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

- Unique Features: The furoquinoline derivative (Table 1) exhibits distinct IR stretches (1700–1750 cm⁻¹) due to the fused furo ring, while the dihydroquinoline analog shows downfield-shifted NMR signals for the 2-oxo group .

生物活性

2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a quinoline moiety with a chlorine atom at the 2-position and two methyl groups at the 7 and 8 positions, along with an acetic acid functional group. Its molecular formula is C₁₃H₁₂ClN₁O₂, with a molecular weight of approximately 251.67 g/mol . The unique structure contributes to its biological activity, particularly in antimicrobial and anti-inflammatory contexts.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown promising results against certain bacterial strains. For instance, derivatives of quinoline have been noted for their ability to inhibit bacterial growth, suggesting potential use in treating infections caused by resistant strains .

- Anti-inflammatory Properties : Studies have indicated that quinoline derivatives can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs .

- Antitumor Activity : The presence of the quinoline ring is often associated with significant pharmacological effects, including antitumor activities. Compounds similar to this compound have been reported to inhibit specific enzymes involved in cancer progression .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid synthesis and metabolism. This inhibition could be beneficial in conditions like obesity and dyslipidemia .

- Binding Affinity : Interaction studies suggest that this compound has a high binding affinity for certain receptors and enzymes, which is crucial for its pharmacological effects.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic Substitution Reactions : These reactions often involve the introduction of the acetic acid moiety onto the quinoline structure.

- Esterification Reactions : The acetic acid group can react with alcohols to form esters, which may exhibit different biological properties.

Comparative Analysis

To better understand the unique properties of this compound, a comparison table with similar compounds is presented below:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Methyl substitutions enhance lipophilicity | Antimicrobial properties |

| 2-(2-Chloroquinolin-3-yl)acetic acid | Simple structure without methyl groups | Moderate activity |

| 7-Methylquinoline-3-carboxylic acid | Carboxylic acid group | Potential anti-inflammatory |

| 6-Methoxyquinoline-3-acetic acid | Methoxy substitution affects solubility | Varies based on substitution |

This table highlights how structural variations influence biological activity and potential therapeutic applications.

Case Studies

Several studies have explored the efficacy of quinoline derivatives in various biological assays:

- Antiplasmodial Activity : Research involving related quinoline compounds has demonstrated varying levels of activity against Plasmodium falciparum, the malaria-causing parasite. Compounds similar to this compound were shown to possess significant activity against drug-resistant strains .

- In Vitro Studies : In vitro assays have confirmed the antibacterial efficacy of quinoline derivatives against both Gram-positive and Gram-negative bacteria. The results suggest that modifications to the quinoline structure can enhance antibacterial potency .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid?

- Methodological Answer : The synthesis of quinoline derivatives like this compound typically involves regioselective halogenation and functionalization. A viable approach is adapting bromination methods for phenylacetic acid derivatives (e.g., using Br₂ in acetic acid under controlled conditions) . For instance, bromination of a precursor like 4-methoxyphenylacetic acid followed by substitution with a chloro-methylquinoline moiety could yield the target compound. Reaction monitoring via NMR and purification via recrystallization (as in ) ensures high purity. Key steps:

- Halogenation : Use Br₂ in acetic acid at room temperature for regioselective substitution.

- Cyclization : Employ Perkin condensation for quinoline ring formation.

- Acetic Acid Functionalization : Introduce the acetic acid group via nucleophilic substitution or coupling reactions.

Q. How is the crystal structure of this compound determined using X-ray diffraction?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) to collect intensity data.

- Structure Solution : Apply direct methods via SHELXS or SHELXD for phase determination .

- Refinement : Refine anisotropic displacement parameters with SHELXL, incorporating hydrogen bonding constraints (e.g., O—H···O interactions) .

- Visualization : Generate packing diagrams and hydrogen-bonding motifs using ORTEP-3 or WinGX .

Example crystal data (from related compounds): Monoclinic space group , , , , with -factor < 0.05 .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents influence molecular geometry in derivatives of this compound?

- Methodological Answer : Substituents alter bond angles and dihedral angles due to electronic effects. For example:

- Electron-withdrawing groups (e.g., Cl, Br) increase adjacent C—C—C angles (e.g., 121.5° for Br-substituted phenyl rings) by pulling electron density away .

- Electron-donating groups (e.g., methyl, methoxy) reduce angles (e.g., 118.2° for methoxy groups) .

Computational studies (e.g., DFT) combined with crystallographic data can quantify these effects. Use software like Gaussian or ORCA for geometry optimization, comparing results with experimental data to validate models.

Q. What strategies resolve data contradictions during crystal structure refinement with SHELX software?

- Methodological Answer : Common issues include overfitting, twinning, or disorder. Solutions:

- Twinning Detection : Use PLATON to check for twinning and refine using TWIN/BASF commands in SHELXL .

- Disorder Modeling : Split atoms into multiple sites with occupancy constraints (e.g., AFIX 66 for rotational disorder) .

- Validation Tools : Cross-validate with CCDC Mercury or checkCIF to ensure geometric plausibility.

Example: In , hydrogen bonding inconsistencies were resolved by enforcing dimer motifs during refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。